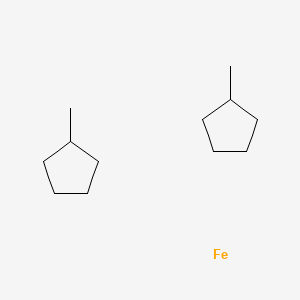
Iron;methylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;methylcyclopentane is an organic compound that consists of an iron atom coordinated to a methylcyclopentane ligand. Methylcyclopentane is a colorless, flammable liquid with a faint odor and is a component of the naphthene fraction of petroleum
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iron;methylcyclopentane can be achieved through several methods. One common approach involves the conjugate addition of homoenolates to alkenes and alkynes, followed by condensation of the resulting enolate . Another method includes the use of metal-mediated reactions, such as those involving nickel or ruthenium catalysts, to facilitate the formation of the cyclopentane ring .
Industrial Production Methods: Industrial production of methylcyclopentane typically involves the hydrogenation of benzene using hydriodic acid, a process discovered by Nikolai Kischner in 1895 . This method is practiced on a large scale in the production of gasoline from petroleum, where methylcyclopentane is converted to benzene through a platinum-catalyzed dehydroisomerization reaction .
Chemical Reactions Analysis
Types of Reactions: Iron;methylcyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form cyclohexane or benzene, depending on the reaction conditions . Reduction reactions typically involve the use of hydrogen gas or other reducing agents to convert the compound back to its original state .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen gas, hydriodic acid, and platinum catalysts . Reaction conditions vary depending on the desired outcome, with temperatures ranging from room temperature to several hundred degrees Celsius .
Major Products Formed: The major products formed from the reactions of this compound include cyclohexane, benzene, and various substituted derivatives . These products are of significant interest in the petrochemical industry and for the synthesis of other organic compounds.
Scientific Research Applications
Iron;methylcyclopentane has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound is used as a precursor for the synthesis of other cycloalkanes and as a reagent in various organic reactions . In biology, it has been studied for its potential use in drug delivery systems and as a model compound for understanding the behavior of cyclic hydrocarbons in biological systems .
In medicine, iron-based macrocyclic complexes, including those involving methylcyclopentane, have shown promise as antimicrobial, anti-inflammatory, and anticancer agents . In industry, the compound is used in the production of gasoline and other petrochemical products .
Mechanism of Action
The mechanism of action of iron;methylcyclopentane involves its interaction with various molecular targets and pathways. The compound exerts its effects through the formation of coordination complexes with other molecules, which can influence their reactivity and stability . In biological systems, iron-based compounds are known to participate in redox reactions, which are essential for processes such as respiration and metabolism .
Comparison with Similar Compounds
Iron;methylcyclopentane can be compared to other similar compounds, such as cyclohexane, cyclopentane, and cyclohexene. These compounds share similar cyclic structures but differ in their chemical properties and reactivity . For example, cyclohexane is more stable and less reactive than methylcyclopentane due to its lack of ring strain . Cyclopentane, on the other hand, has similar reactivity but differs in its physical properties .
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and applications have been extensively studied, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C12H24Fe |
|---|---|
Molecular Weight |
224.16 g/mol |
IUPAC Name |
iron;methylcyclopentane |
InChI |
InChI=1S/2C6H12.Fe/c2*1-6-4-2-3-5-6;/h2*6H,2-5H2,1H3; |
InChI Key |
YNUNHKUGCGXGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1.CC1CCCC1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3'-(b-D-galactopyranosyloxy)-6'-hydroxy-](/img/structure/B13399713.png)
![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]pro](/img/structure/B13399717.png)
![10-hydroxy-9-(3-hydroxyoct-1-enyl)-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one](/img/structure/B13399723.png)
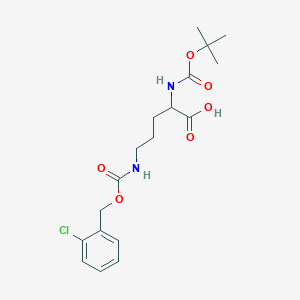
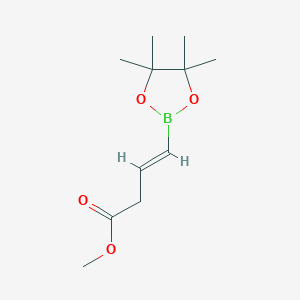
![[2-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] benzoate](/img/structure/B13399737.png)
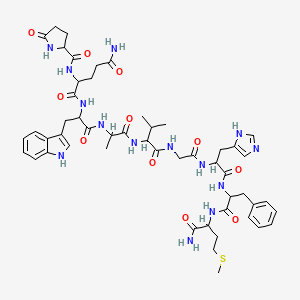
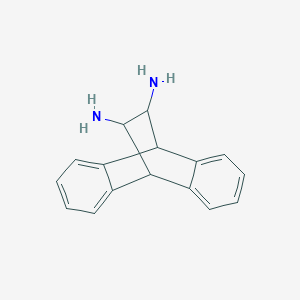

![(Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol](/img/structure/B13399761.png)
![10-(hydroxymethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399768.png)
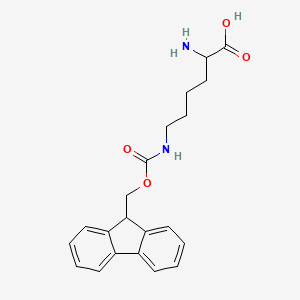
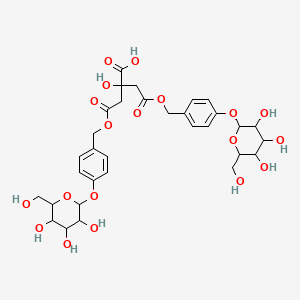
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13399803.png)
